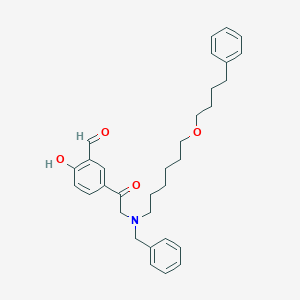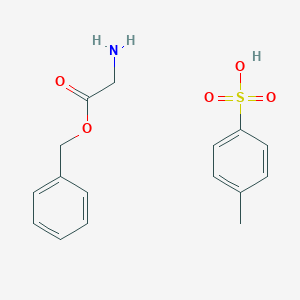
N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane
Descripción general
Descripción
“N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” is a compound that has been mentioned in the context of organic synthesis . It’s important to note that this is not the exact compound you asked about, but it might have similar properties or uses .
Synthesis Analysis
While specific synthesis methods for “N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane” were not found, there are synthesis methods available for similar compounds . For instance, “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” is available for synthesis .Chemical Reactions Analysis
There are studies on the chemical reactions of similar compounds. For example, the adsorption of formaldehyde by the MCC/APMDS (Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane) composite aerogel mainly relied upon the reaction of the protonated –NH 3+ group in APMDS with formaldehyde to form a Schiff base .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, “N-AMINOETHYLPIPERAZINE” has a flash point of 199°F and is corrosive to tissue . Another study investigated the thermo-physical properties of oils modified with "N-(2-aminoethyl)-oleamide" .Aplicaciones Científicas De Investigación
1. Adsorption of Formaldehyde Using N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane
Field: Environmental Chemistry and Materials Science
Summary
N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane (AEAPMDS) has been investigated for its ability to adsorb formaldehyde. The composite aerogel formed by combining AEAPMDS with microcrystalline cellulose (MCC) effectively removes formaldehyde from the environment. The primary mechanism involves the reaction of the protonated –NH₃⁺ group in AEAPMDS with formaldehyde, forming a Schiff base. This interaction leads to the efficient removal of formaldehyde, contributing to air quality improvement .
Experimental Procedure:
Results
The MCC/AEAPMDS composite aerogel effectively adsorbs formaldehyde due to the Schiff base formation. Quantitative data on adsorption capacity, kinetics, and regeneration efficiency can be obtained through experiments .
2. Chiral Peptide Nucleic Acids (PNAs) with N-(2-Aminoethyl)glycine Backbone Substituents
Field: Biochemistry and Molecular Biology
Summary
Chiral PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. Researchers have explored chiral PNAs with a substituent in the N-(2-aminoethyl)glycine backbone. These modified PNAs exhibit unique properties and have applications in gene targeting, diagnostics, and drug development. The presence of the N-(2-aminoethyl) group enhances binding specificity and stability .
Synthesis and Properties:
Applications:
3. Amine-Modified Spherical Cellulose Nanocrystal (CNC) Aerogels
Field: Materials Science and Nanotechnology
Summary
Researchers have successfully fabricated amine-modified spherical CNC aerogels using N-(2-aminoethyl) (3-aminopropyl) methyldimethoxysilane (AEAPMDS). These aerogels exhibit unique properties due to the introduction of amine groups via C–O–Si bonds between CNC and AEAPMDS. The aerogels can be prepared by freeze-drying or supercritical CO₂ drying of spherical CNC hydrogels .
Experimental Procedures:
Applications:
Safety And Hazards
Direcciones Futuras
Research on similar compounds suggests potential future directions. For instance, the use of “N-(2-aminoethyl)-3-aminopropyltrimethoxysilane” in the preparation of adsorbent materials with high formaldehyde adsorption capacity for air purification has been suggested . Another study discusses the potential of chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone .
Propiedades
IUPAC Name |
N'-(11-trimethoxysilylundecyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38N2O3Si/c1-19-22(20-2,21-3)16-12-10-8-6-4-5-7-9-11-14-18-15-13-17/h18H,4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEXIOKPOFUXLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCCNCCN)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38N2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556884 | |
| Record name | N~1~-[11-(Trimethoxysilyl)undecyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane | |
CAS RN |
121772-92-7 | |
| Record name | N~1~-[11-(Trimethoxysilyl)undecyl]ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




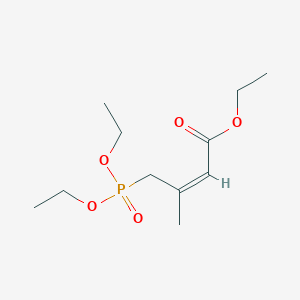

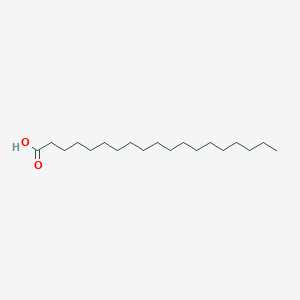
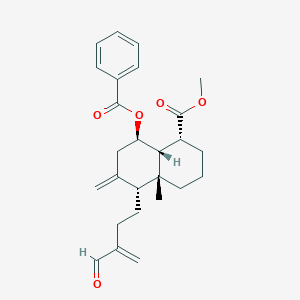
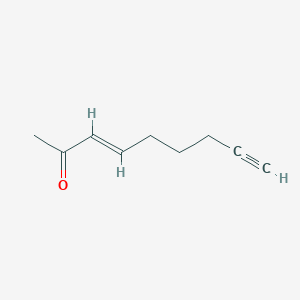
![4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B56544.png)
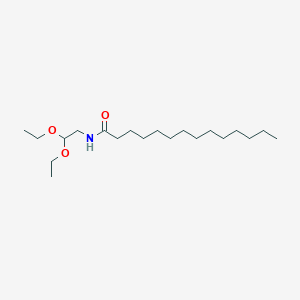
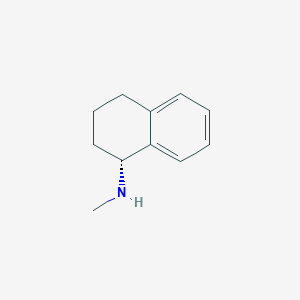

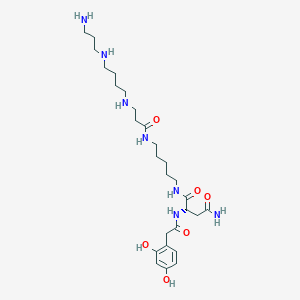
![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)
